molecular formula C7H8Cl2N2O B13297130 2-(2-Aminoethoxy)-3,5-dichloropyridine

2-(2-Aminoethoxy)-3,5-dichloropyridine

Cat. No.: B13297130
M. Wt: 207.05 g/mol
InChI Key: ZYYJUJGQHIDEOM-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-3,5-dichloropyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an aminoethoxy group attached to the second carbon of the pyridine ring, and two chlorine atoms attached to the third and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)-3,5-dichloropyridine typically involves the reaction of 3,5-dichloropyridine with 2-aminoethanol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atoms by the aminoethoxy group. The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the process. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)-3,5-dichloropyridine can undergo various types of chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminoethoxy group.

    Reduction: Reduced forms of the pyridine ring or dechlorinated products.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethoxy)-3,5-dichloropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)-3,5-dichloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The chlorine atoms on the pyridine ring can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethoxy)ethanol: Similar in structure but lacks the pyridine ring and chlorine atoms.

    3,5-Dichloropyridine: Contains the pyridine ring and chlorine atoms but lacks the aminoethoxy group.

    2-Aminoethanol: Contains the aminoethoxy group but lacks the pyridine ring and chlorine atoms.

Uniqueness

2-(2-Aminoethoxy)-3,5-dichloropyridine is unique due to the combination of the aminoethoxy group and the dichloropyridine structure. This unique combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

2-(3,5-dichloropyridin-2-yl)oxyethanamine

InChI

InChI=1S/C7H8Cl2N2O/c8-5-3-6(9)7(11-4-5)12-2-1-10/h3-4H,1-2,10H2

InChI Key

ZYYJUJGQHIDEOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCN)Cl

Origin of Product

United States

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